molecular formula C13H7ClN4O4S B2372108 N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 921080-02-6

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B2372108
M. Wt: 350.73
InChI Key: GMJBFZBSHCLIJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps, including esterification of 4-chlorobenzoic acid with methanol, subsequent hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various spectroscopic techniques such as FT-IR, NMR, and HRMS, and single-crystal X-ray diffraction . The structural geometry, including bond lengths, bond angles, and torsion angles, can be calculated using density functional theory (DFT) methods .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are not explicitly mentioned in the available literature .

Scientific Research Applications

Antitubercular Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide has shown potential in antitubercular applications. A study by Nayak et al. (2016) found that certain derivatives, including those with a chlorophenyl group, exhibited significant activity against Mycobacterium tuberculosis, without toxicity to normal cells, indicating their potential for further drug development in tuberculosis treatment (Nayak et al., 2016).

Antidiabetic Screening

Another area of research involving this compound is in antidiabetic applications. Lalpara et al. (2021) synthesized N-substituted derivatives of this compound and evaluated them for in vitro antidiabetic activity, demonstrating potential utility in the management of diabetes (Lalpara et al., 2021).

Fungicidal Activity

Research by Wang et al. (2006) explored the fungicidal properties of derivatives of this compound. They found that some of these compounds exhibited good fungicidal activity, which could be relevant in agricultural or pharmaceutical contexts (Wang et al., 2006).

Anticancer Evaluation

In the field of oncology, Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of certain derivatives against various cancer cell lines, finding moderate to excellent activity, which suggests potential applications in cancer therapy (Ravinaik et al., 2021).

Antibacterial Screening

Compounds related to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide have also been evaluated for antibacterial properties. Ghattas et al. (1982) synthesized derivatives and found them to be effective against both Gram-positive and Gram-negative bacteria, indicating potential use in antibacterial treatments (Ghattas et al., 1982).

Central Nervous System Depressant Activity

Research into the central nervous system effects of these compounds was conducted by Singh et al. (2012). They synthesized derivatives with potential CNS depressant activities, which could be relevant in the development of treatments for conditions like depression and anxiety (Singh et al., 2012).

Safety And Hazards

The safety data sheet for similar compounds indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the development of similar compounds include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents .

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBFZBSHCLIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Citations

For This Compound
1
Citations
R Martínez, GJN Zamudio… - Heterocyclic …, 2019 - degruyter.com
Nitro-substituted heteroaromatic carboxamides 1a-e were synthesized and tested against three Mycobacterium tuberculosis cell lines. The activities can be explained in terms of the …
Number of citations: 16 www.degruyter.com

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